Cas no 110652-73-8 (2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)-)

2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)- structure
110652-73-8 structure
Productnaam:2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)-
CAS-nummer:110652-73-8
MF:C18H21N3O4
MW:343.377044439316
CID:160230
PubChem ID:6439234

2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-,(2E)-
    • (E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide
    • 2-Propenamide,N,N-dimethyl-3-[(11R,11aS)-5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepi
    • porothramycin A
    • (2E)-3-[(11R)-11-hydroxy-9-methoxy-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-N,N-dimethylprop-2-enamide
    • 2-Propenamide, N,N-dimethyl-3-(5,10,11,11a-tetrahydro-11-hydroxy-9-methoxy-5-oxo-1H-pyrrolo(2,1-c)(1,4)benzodiazepin-2-yl)-, (11R-(2(E),11-alpha,11a-beta))-
    • Porothramycin
    • BMY-28121A
    • Antibiotic BMY-28121A
    • (2E)-N,N-Dimethyl-3-[[(11R,11aS)-5,10,11,11a-tetrahydro-11α-hydroxy-9-methoxy-5-oxo-1H-pyrrolo[2,1-c][1,4]benzodiazepin]-2-yl]propenamide
    • 110652-73-8
    • Antibiotic BMY 28121A
    • BMY 28121A
    • Inchi: InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1
    • InChI-sleutel: OQMYRVPMCIOFHL-GCOHUWJYSA-N
    • LACHT: CN(C(/C=C/C1CC2[C@H](NC3=C(OC)C=CC=C3C(=O)N2C=1)O)=O)C

Berekende eigenschappen

  • Exacte massa: 343.153206
  • Monoisotopische massa: 343.153206
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 3
  • Complexiteit: 601
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 82.1
  • XLogP3: 0.6

Experimentele eigenschappen

  • Dichtheid: 1.35
  • Kookpunt: 634.9°C at 760 mmHg
  • Vlampunt: 337.8°C
  • Brekindex: 1.65
  • PSA: 82.11000
  • LogboekP: 1.25780

Artikelen aanbevelen

Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd